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Compound of Interest

Compound Name: GSK1059865

Cat. No.: B15620036

Introduction

GSK1059865 is a potent and highly selective orexin-1 receptor (OX1R) antagonist.[1][2]
Orexin-A and Orexin-B are neuropeptides that regulate various physiological functions,
including wakefulness, reward processing, and stress responses, by activating their cognate G
protein-coupled receptors, OX1R and OX2R.[3][4][5] OX1R exhibits a higher affinity for orexin-
A, while OX2R binds both orexin-A and orexin-B with similar affinities.[1][4] GSK1059865's high
selectivity for OX1R makes it an invaluable tool for elucidating the specific roles of this receptor
subtype in various physiological and pathological processes.[1] These application notes
provide detailed protocols and data for the use of GSK1059865 as a tool compound in OX1R
research.

Molecular and Pharmacological Profile

GSK1059865 is a non-peptide small molecule that acts as a competitive antagonist at the
OX1R. Its chemical structure is 5-bromo-N-({1-[(3-fluoro-2-methoxyphenyl)carbonyl]-5-
methylpiperidin-2-yl}methyl)pyridin-2-amine.[6]

Quantitative Data

The following tables summarize the binding affinities and functional potencies of GSK1059865

for human and rat orexin receptors.

Table 1: Binding Affinity of GSK1059865
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Receptor Species Radioligand Ki (nM) Reference
OX1R Human [3H]SB-674042 3.6 [7]
OX1R Rat [3H]SB-674042 3.2 [7]
OX2R Human [BHJEMPA 126 [8]

Table 2: Functional Antagonism of GSK1059865

Receptor Species Assay pKB IC50 (nM) Reference
Calcium

OX1R Human o 8.8 - [8]
Mobilization
Orexin-A

OX1R - induced 8.77£0.12 - [2]
response

OX2R Human - 6.9 - [8]

Selectivity Profile:

GSK1059865 demonstrates high selectivity for OX1R over OX2R, with a selectivity ratio of
approximately 79 to 100-fold.[1][8] In broader panel screening, GSK1059865 showed little to
no significant affinity for over 100 other receptors, transporters, and ion channels at
concentrations up to 1 uM, with the exception of weak affinity for the human k-opioid receptor
(pKi = 6.5) and NK2 receptor (Ki = 920 nM).[7][8]

Signaling Pathways

OX1R activation by orexin-A initiates a cascade of intracellular signaling events. OX1R
primarily couples to Gq proteins, but can also interact with Gs and Gi/o proteins, leading to the
activation of multiple downstream effectors.[3][4][5][9] GSK1059865, as an antagonist, blocks
these downstream signaling events upon orexin-A stimulation.
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Caption: Simplified OX1R signaling pathway.

Experimental Protocols
In Vitro Assays

1. Radioligand Binding Assay

This protocol determines the binding affinity of GSK1059865 for OX1R using a competitive
binding assay with a radiolabeled ligand.
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Prepare cell membranes expressing OX1R

!

Incubate membranes with [3H]SB-674042
and varying concentrations of GSK1059865

!

Separate bound and free radioligand
(e.g., filtration over GF/B filters)

!

Quantify bound radioactivity
using liquid scintillation counting

!

Analyze data to determine Ki value

Click to download full resolution via product page

Caption: Radioligand binding assay workflow.

Materials:

Cell membranes from CHO-K1 or HEK293 cells stably expressing human or rat OX1R.

e [3H]SB-674042 (Radioligand)

» GSK1059865

¢ Binding Buffer: 50 mM HEPES, 5 mM MgCI2, 1 mM CaCl2, 0.2% BSA, pH 7.4

e Wash Buffer: 50 mM HEPES, pH 7.4

o 96-well plates

o Glass fiber filters (GF/B)
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e Scintillation vials and fluid

e Liquid scintillation counter

Procedure:

Prepare serial dilutions of GSK1059865 in binding buffer.

e In a 96-well plate, add 50 pL of binding buffer, 50 pL of [3H]SB-674042 (final concentration
~0.5 nM), and 50 pL of the GSK1059865 dilution.

» For total binding, add 50 pL of binding buffer instead of the competitor. For non-specific
binding, add a high concentration of a non-labeled ligand (e.g., 10 uM SB-334867).

e Add 50 pL of cell membrane preparation (5-10 pg of protein) to each well.

 Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

o Harvest the contents of each well onto glass fiber filters using a cell harvester.

o Wash the filters three times with ice-cold wash buffer.

o Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using
a liquid scintillation counter.

o Calculate the specific binding and perform non-linear regression analysis to determine the
IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

2. Calcium Mobilization Assay

This functional assay measures the ability of GSK1059865 to inhibit orexin-A-induced
increases in intracellular calcium.

Materials:

e CHO-K1 or HEK293 cells stably expressing human or rat OX1R.

e Orexin-A
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GSK1059865

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

96- or 384-well black, clear-bottom plates

Fluorescent plate reader (e.g., FLIPR, FlexStation)
Procedure:
o Plate the cells in 96- or 384-well plates and grow to confluence.

o Load the cells with the calcium-sensitive dye according to the manufacturer's instructions
(typically 1-2 hours at 37°C).

o Wash the cells with assay buffer to remove excess dye.

e Prepare serial dilutions of GSK1059865 in assay buffer and add them to the cells. Incubate
for 15-30 minutes at room temperature.

» Prepare a solution of orexin-A in assay buffer at a concentration that elicits ~80% of the
maximal response (EC80).

» Place the plate in the fluorescent plate reader and measure baseline fluorescence.

¢ Add the orexin-A solution to the wells and immediately measure the change in fluorescence
over time.

e The antagonistic effect of GSK1059865 is determined by its ability to reduce the orexin-A-
induced fluorescence signal.

o Calculate the IC50 and subsequently the pKB value from the concentration-response curves.

[2]

In Vivo Protocols

1. Reduction of Ethanol Drinking in Dependent Mice
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This protocol describes the use of GSK1059865 to investigate the role of OX1R in alcohol
dependence.[1][10][11][12]

Habituate mice to ethanol access

!

Induce ethanol dependence
(e.g., chronic intermittent ethanol vapor exposure)

|

Administer GSK1059865 or vehicle
(e.g., i.p. injection)

!

Measure voluntary ethanol intake

!

Compare ethanol consumption between
GSK1059865 and vehicle groups

Click to download full resolution via product page

Caption: In vivo ethanol consumption workflow.

Animals:

e Adult male C57BL/6J mice.

Materials:

o GSK1059865

¢ Vehicle (e.g., 5% DMSO, 5% Tween 80 in saline)

e Ethanol
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Sucrose (for control experiments)

Drinking bottles

Inhalation chambers for ethanol vapor exposure

Procedure:

Baseline Drinking: Establish a stable baseline of voluntary ethanol (15% v/v) and water
intake in a two-bottle choice paradigm.

Induction of Dependence: Expose mice to chronic intermittent ethanol (CIE) vapor in
inhalation chambers for several cycles (e.g., 16 hours of vapor followed by 8 hours of
withdrawal) to induce dependence. Control animals are exposed to air.[1]

Drug Administration: Prepare GSK1059865 in the vehicle at desired concentrations (e.g., 3,
10, 30 mg/kg). Administer the drug or vehicle via intraperitoneal (i.p.) injection 30-60 minutes
before the drinking session.

Measurement of Intake: Measure the volume of ethanol and water consumed over a 2-hour
period.

Control for Reward Seeking: To assess the specificity of GSK1059865's effect on ethanol
consumption versus general reward, test its effect on sucrose (e.g., 5%) intake in a separate
cohort of animals.[11]

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to
compare the effects of different doses of GSK1059865 on ethanol intake in dependent and
non-dependent mice.

Expected Outcome: GSK1059865 is expected to significantly and dose-dependently reduce

ethanol consumption in dependent mice, with a less pronounced effect in non-dependent

animals, and no significant effect on sucrose intake.[1][11]

2. Reduction of Compulsive Food Consumption

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4808605/
https://www.benchchem.com/product/b15620036?utm_src=pdf-body
https://www.benchchem.com/product/b15620036?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26851547/
https://www.benchchem.com/product/b15620036?utm_src=pdf-body
https://www.benchchem.com/product/b15620036?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4808605/
https://pubmed.ncbi.nlm.nih.gov/26851547/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

This protocol outlines the use of GSK1059865 to study the involvement of OX1R in binge
eating behavior.[13]

Animals:
o Adult female Wistar rats.
Procedure:

e Binge Eating Model: Induce binge-like eating behavior by subjecting rats to a schedule of
intermittent access to a highly palatable food (e.g., standard chow and chocolate-flavored
pellets).

e Drug Administration: Administer GSK1059865 (e.g., 3, 10, 30 mg/kg, i.p.) or vehicle prior to
the palatable food access period.

o Measurement of Food Intake: Quantify the intake of both the palatable food and standard
chow during the access period.

o Control for Homeostatic Feeding: Assess the effect of GSK1059865 on regular chow intake
in non-food-restricted animals to distinguish between effects on compulsive versus
homeostatic eating.

o Data Analysis: Compare the amount of palatable food consumed between the GSK1059865-
treated and vehicle-treated groups.

Expected Outcome: GSK1059865 is anticipated to reduce the consumption of palatable food in
the binge-eating model without significantly affecting normal chow intake, suggesting a role for
OX1R in compulsive but not homeostatic feeding.[13]

Conclusion

GSK1059865 is a potent and selective OX1R antagonist that serves as a critical tool for
dissecting the physiological and behavioral roles of the orexin system. The protocols provided
herein offer a framework for utilizing GSK1059865 in both in vitro and in vivo research settings.
Its favorable pharmacokinetic properties, including brain penetration, further enhance its utility
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in preclinical studies investigating the therapeutic potential of OX1R antagonism in disorders
such as addiction and compulsive behaviors.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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